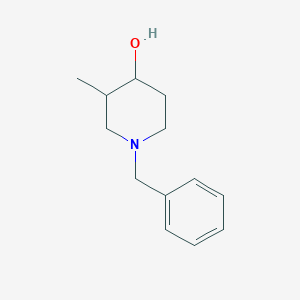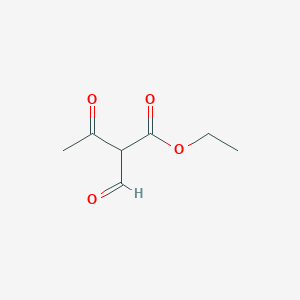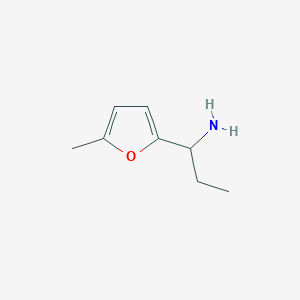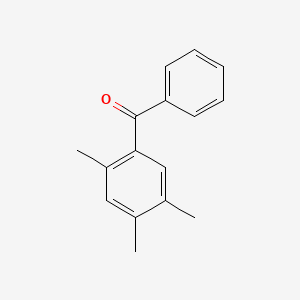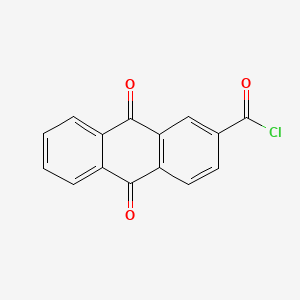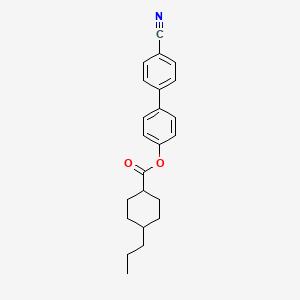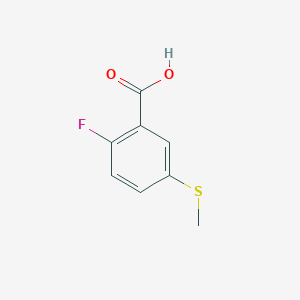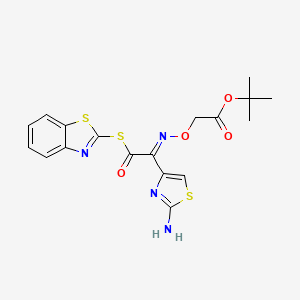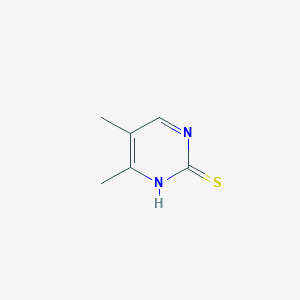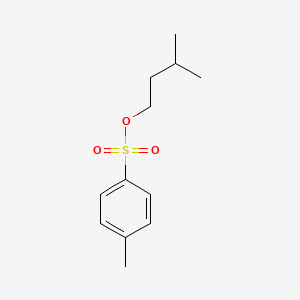
3-Methylbutyl tosylate
Übersicht
Beschreibung
3-Methylbutyl tosylate is an organic ester of tosylate acid . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of tosylates, such as 3-Methylbutyl tosylate, often involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . This process proceeds with retention of configuration at the electrophilic carbon .Molecular Structure Analysis
The molecular formula of 3-Methylbutyl tosylate is C12H18O3S . It contains a total of 34 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Chemical Reactions Analysis
Tosylates, such as 3-Methylbutyl tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
3-Methylbutyl tosylate: is an excellent substrate for nucleophilic substitution reactions. The tosyl group is known for its ability to leave during such reactions, due to resonance delocalization of the negative charge on the leaving oxygen . This property is utilized in synthesizing various organic compounds, where 3-Methylbutyl tosylate can act as an alkylating agent to introduce the 3-methylbutyl group into the target molecules.
Synthesis of Isoprenoid Precursors
In the synthesis of isoprenoid molecules such as cholesterol and beta-carotene, 3-Methylbutyl tosylate can be used to convert alcohols into sulfonic esters, which are then displaced by inorganic pyrophosphate nucleophiles . This step is crucial for the laboratory synthesis of isopentenyl diphosphate, the building block for these complex natural products.
Polymer Chemistry
3-Methylbutyl tosylate: serves as an initiator for the living cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of star-shaped polymers . These polymers have unique properties compared to their linear analogues, such as a higher number of functional end-groups, increased hydrodynamic volume, and altered thermal properties.
Crystal Structure Analysis
The recrystallization of tosylate compounds, including 3-Methylbutyl tosylate , allows for the determination of crystal structures via X-ray crystallography . This is essential for understanding the molecular geometry and the arrangement of atoms within the crystals, which has implications for material science and engineering.
Biocompatible Polymers
The sulfonylation of hydroxyl-terminated polymers with 3-Methylbutyl tosylate results in biocompatible materials suitable for medical applications . These polymers, such as polyisobutylene, gain improved chemical and thermal stability, making them ideal for use in biomedical devices and implants.
Wirkmechanismus
Target of Action
3-Methylbutyl tosylate is a type of organic tosylate, which is known to be an excellent leaving group in nucleophilic substitution reactions . The primary targets of 3-Methylbutyl tosylate are molecules that can act as nucleophiles, initiating a reaction that leads to the displacement of the tosylate group .
Mode of Action
The mode of action of 3-Methylbutyl tosylate involves its interaction with nucleophiles. In a nucleophilic substitution reaction, the tosylate group of 3-Methylbutyl tosylate is displaced by a nucleophile . This reaction proceeds with retention of configuration at the electrophilic carbon .
Biochemical Pathways
The biochemical pathways affected by 3-Methylbutyl tosylate are those involving nucleophilic substitution reactions. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and beta-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
Result of Action
The result of the action of 3-Methylbutyl tosylate is the formation of a new bond between the nucleophile and the electrophilic carbon, with the tosylate group being displaced . This can lead to the synthesis of new organic compounds, as seen in the example of isopentenyl diphosphate .
Action Environment
The action of 3-Methylbutyl tosylate can be influenced by various environmental factors. For instance, the rate and outcome of nucleophilic substitution reactions can be affected by the nature and concentration of the nucleophile, the solvent used, and the temperature . .
Safety and Hazards
Safety measures for handling 3-Methylbutyl tosylate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylbutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZZZSXMTUGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574796 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyl tosylate | |
CAS RN |
2431-75-6 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



